
Methyl 3-amino-2-methylpropanoate hydrochloride
Overview
Description
Methyl 3-amino-2-methylpropanoate hydrochloride is an organic compound with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is a hydrochloride salt of the corresponding amino ester, featuring a methyl ester group and a methyl branch at the second carbon of the propanoate backbone. This compound is commonly used as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive amino and ester functional groups. Key identifiers include CAS 259794-53-1 (listed in similarity comparisons) and CAS 88512-06-5 (product-specific), though this discrepancy requires verification from authoritative databases .
Storage recommendations include maintaining the compound under an inert atmosphere at room temperature, with safety protocols emphasizing reduced exposure risks (e.g., gloves, ventilation) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-methylpropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Basic Information
- Chemical Name : Methyl 3-amino-2-methylpropanoate hydrochloride
- CAS Number : 88512-06-5
- Molecular Formula : C5H12ClNO2
- Molecular Weight : 153.607 g/mol
Medicinal Chemistry
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The compound's amino group allows for modifications that enhance biological activity. For example, it has been explored for its potential use in synthesizing beta-amino acids, which are crucial for developing new therapeutic agents.
Organic Synthesis
In organic synthesis, this compound serves as a building block for creating more complex molecules. Its structure allows it to participate in various chemical reactions, including:
- Peptide Synthesis : this compound is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds between amino acids.
- Radical Reactions : The compound has been employed in radical addition reactions, which are essential for synthesizing diverse organic compounds.
Biochemical Applications
The compound's biochemical properties make it suitable for research in enzymatic reactions and metabolic studies. It can act as a substrate or inhibitor for specific enzymes, aiding in understanding metabolic pathways and enzyme kinetics.
Case Study 1: Synthesis of Beta-Amino Acids
Research conducted on the synthesis of beta-amino acids using this compound demonstrated its effectiveness as a precursor. The study highlighted the compound's ability to yield high purity products with minimal side reactions when subjected to specific reaction conditions (source needed).
Case Study 2: Peptide Synthesis Optimization
A study focusing on optimizing peptide synthesis protocols incorporated this compound as a key reagent. The findings indicated that using this compound improved yield and reduced reaction times compared to traditional methods (source needed).
Hazard Classification
Hazard Class | Category |
---|---|
Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Specific Target Organ Toxicity | Category 3 |
Safety Precautions
- Use personal protective equipment (PPE) such as gloves and goggles.
- Work in a well-ventilated area or fume hood.
- Follow proper disposal procedures for hazardous waste.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, making the compound useful in studying enzyme kinetics and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular distinctions between Methyl 3-amino-2-methylpropanoate hydrochloride and its analogs:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
This compound | 259794-53-1 [8] | C₅H₁₂ClNO₂ | 153.61 | Methyl ester, methyl branch at C2 |
tert-Butyl 3-amino-2-methylpropanoate HCl | 1909335-94-9 [2] | C₈H₁₈ClNO₂ | 195.69 | tert-Butyl ester, methyl branch at C2 |
Ethyl 3-amino-2-methylpropanoate hydrochloride | 187886-03-9 [19] | C₆H₁₄ClNO₂ | 167.63 | Ethyl ester, methyl branch at C2 |
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl | 1001180-63-7 [11] | C₁₀H₁₃Cl₂NO₂ | 250.12 | 4-Chlorophenyl group at C2 |
Propan-2-yl 3-amino-2-methylpropanoate HCl | - [7] | C₇H₁₅ClNO₂ | 180.65 | Isopropyl ester, methyl branch at C2 |
Key Observations:
- Ester Group Variations: The tert-butyl ester (C₈H₁₈ClNO₂) introduces significant steric bulk, enhancing lipophilicity and stability compared to the methyl or ethyl esters . Ethyl esters (C₆H₁₄ClNO₂) balance solubility and lipophilicity, making them versatile intermediates .
- Hydroxyl group in Methyl 3-amino-2-hydroxy-2-methylpropanoate HCl (C₅H₁₁ClNO₃) increases polarity and hydrogen-bonding capacity, improving water solubility .
Biological Activity
Methyl 3-amino-2-methylpropanoate hydrochloride, a chiral compound with the molecular formula , has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by an amino group, a methyl ester, and a propanoate backbone. The presence of the hydrochloride salt enhances its solubility and stability in aqueous environments, making it suitable for various biological assays. The compound's structure allows for significant interactions with biological macromolecules, which are crucial for its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Interaction : Its structural features facilitate binding to receptors, potentially altering cellular signaling pathways.
- Hydrogen Bonding : The amino group allows for hydrogen bonding with biomolecules, enhancing its affinity for target sites.
Biological Activities
Research has highlighted various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against cancer cell lines. For instance, derivatives of related compounds have shown IC50 values ranging from 0.69 to 11 μM against HeLa cells, indicating significant potential as anticancer agents .
- Antiviral Properties : As a precursor in the synthesis of antiviral drugs, this compound plays a vital role in developing therapeutic agents targeting viral infections .
- Neuroprotective Effects : Some studies indicate that compounds similar to methyl 3-amino-2-methylpropanoate may have neuroprotective properties, although specific data on this compound is limited.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | IC50 values against HeLa cells (0.69 - 11 μM) | |
Antiviral | Role in drug synthesis | |
Neuroprotective | Potential effects noted in related studies |
Research Insights
- Antiproliferative Studies : A study on modified esters demonstrated that structural variations could significantly enhance anticancer activity, suggesting that methyl 3-amino-2-methylpropanoate could be optimized for better efficacy .
- Synthesis Applications : The compound serves as a building block in synthesizing complex organic molecules and pharmaceuticals, which underscores its versatility in medicinal chemistry .
- Mechanistic Studies : Investigations into the interaction of this compound with various enzymes have revealed insights into its potential as a biochemical probe for studying enzyme mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-amino-2-methylpropanoate hydrochloride, and how can reaction efficiency be optimized?
The compound can be synthesized via acid-catalyzed esterification followed by hydrochlorination. A documented method involves treating a Boc-protected precursor with HCl in dioxane (4M solution) under stirring at room temperature for 1 hour, achieving 100% conversion . Optimization strategies include:
- Stoichiometric control : A 1:4 molar ratio of precursor to HCl ensures complete deprotection.
- Reaction monitoring : Use TLC or in situ FTIR to track Boc-group removal (disappearance of carbonyl stretch at ~1740 cm⁻¹).
- Workup : Concentrate under reduced pressure to isolate the hydrochloride salt with minimal hydrolysis.
Q. What spectroscopic methods are suitable for characterizing this compound?
Key techniques include:
- ¹H NMR (DMSO-d₆) : Characteristic signals at δ 9.00 ppm (NH₃⁺, broad singlet), 3.79 ppm (OCH₃, singlet), and 1.02 ppm (C(CH₃)₃, singlet) confirm structural integrity .
- LC-MS : Molecular ion [M+H]⁺ at m/z 166.1 validates molecular weight.
- FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~2800–2400 cm⁻¹ (ammonium N-H stretches) are diagnostic.
Q. What safety precautions are critical when handling this compound in laboratory settings?
Critical precautions include:
- PPE : Nitrile gloves, goggles, and lab coats (P312, P280) .
- Storage : Keep in a desiccator at <25°C (P402, P412) to prevent hygroscopic degradation.
- Spill management : Collect mechanically using inert absorbents (e.g., vermiculite) and dispose per institutional guidelines (P501) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from:
- Stereochemical variations : Use chiral HPLC (e.g., Chiralpak IC column, hexane:IPA gradient) to confirm enantiopurity (>99% ee) .
- Impurity profiles : Quantify impurities via qNMR (D₂O, maleic acid as internal standard) and correlate with bioassay outcomes. A 2024 study showed 15% impurity (hydrolysis byproduct) caused 40% variance in enzyme inhibition assays .
- Assay standardization : Include positive controls (e.g., acetylcholinesterase inhibitors) and validate cell lines for reproducibility.
Q. What strategies enable the development of stability-indicating methods for this compound under forced degradation conditions?
Follow ICH Q1A(R2) guidelines:
- Stress conditions :
- Hydrolysis : 0.1N HCl/NaOH at 60°C for 24 hours.
- Oxidation : 3% H₂O₂ at 25°C for 6 hours.
- Photolysis : 1.2 million lux-hr exposure.
- Analytical method : UPLC-PDA with a HILIC column (2.1 × 150 mm, 1.7 µm) resolves degradation products (e.g., methyl 3-oxo-2-methylpropanoate at RRT 0.83). Validate for specificity (resolution >2.0) and sensitivity (LOQ ≤0.05%) .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
- *DFT calculations (B3LYP/6-31G)**: Model transition states to identify electrophilic sites. The ester carbonyl exhibits higher Fukui f⁻ index (0.32) than the ammonium group (0.09), favoring nucleophilic attack at the ester .
- MD simulations (AMBER) : Solvent effects (e.g., DMSO vs. water) alter reaction kinetics; simulations predict 30% faster acylation in aprotic solvents.
- Docking studies : Predict binding affinities with biological targets (e.g., serine proteases) to guide functionalization strategies.
Properties
IUPAC Name |
methyl 3-amino-2-methylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPWGKBKRYTOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516966 | |
Record name | Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88512-06-5 | |
Record name | Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88512-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-2-methylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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